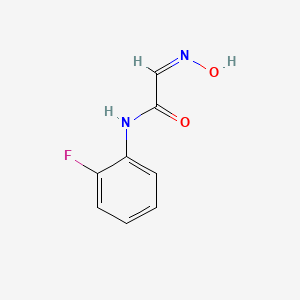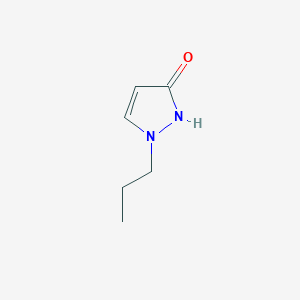![molecular formula C9H8N2O5 B11714729 2,4-Dinitro-1-[(prop-2-en-1-yl)oxy]benzene CAS No. 10242-18-9](/img/structure/B11714729.png)
2,4-Dinitro-1-[(prop-2-en-1-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitro-1-[(prop-2-en-1-yl)oxy]benzene is a chemical compound known for its unique structure and properties It is characterized by the presence of two nitro groups and an allyloxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-1-[(prop-2-en-1-yl)oxy]benzene typically involves the nitration of 1-[(prop-2-en-1-yl)oxy]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dinitro-1-[(prop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The allyloxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,4-Dinitro-1-[(prop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dinitro-1-[(prop-2-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, affecting the oxidative state of biological systems. Additionally, the compound’s structure allows it to interact with various pathways, potentially modulating cellular functions and signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dinitro-1-[(prop-2-yn-1-yl)oxy]benzene
- 2,4-Dinitro-1-[(prop-2-en-1-yloxy)benzene
Comparison
Compared to similar compounds, 2,4-Dinitro-1-[(prop-2-en-1-yl)oxy]benzene is unique due to its specific allyloxy group, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
10242-18-9 |
|---|---|
Fórmula molecular |
C9H8N2O5 |
Peso molecular |
224.17 g/mol |
Nombre IUPAC |
2,4-dinitro-1-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H8N2O5/c1-2-5-16-9-4-3-7(10(12)13)6-8(9)11(14)15/h2-4,6H,1,5H2 |
Clave InChI |
GSUJYIQTPFRZOY-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trichloro-N-[(2Z)-1,3-thiazolidin-2-ylidene]ethanimidamide](/img/structure/B11714651.png)

![n'-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-n,n-dimethylformimidamide](/img/structure/B11714660.png)






![Ethyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B11714704.png)




